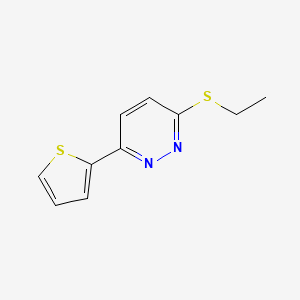![molecular formula C16H20N6O B14976112 N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976112.png)
N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” typically involves multi-step organic reactions. The starting materials might include aniline derivatives, pyrazole, and pyrimidine precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the aniline group.
Cyclization: reactions to form the pyrazolopyrimidine core.
Alkylation: reactions to attach the methoxypropylamine side chain.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reactions.
Solvents: that facilitate the reactions.
Temperature and pressure: control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” can undergo various chemical reactions, including:
Oxidation: Conversion of the aniline group to nitro or other oxidized forms.
Reduction: Reduction of any nitro groups back to aniline.
Substitution: Halogenation or other substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogen atoms into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Known for their diverse biological activities.
Aniline derivatives: Commonly used in medicinal chemistry.
Methoxypropylamine derivatives: Used in various chemical syntheses.
Uniqueness
“N-(4-ANILINO-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)-N-(3-METHOXYPROPYL)AMINE” is unique due to its specific combination of functional groups and its potential biological activities
Properties
Molecular Formula |
C16H20N6O |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
6-N-(3-methoxypropyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-22-15-13(11-18-22)14(19-12-7-4-3-5-8-12)20-16(21-15)17-9-6-10-23-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
AKGIPJJUTNPSFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-yl)methanone](/img/structure/B14976032.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976038.png)
![Methyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976044.png)
![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14976048.png)
![1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976050.png)
![5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976066.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976077.png)
![3-(4-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14976091.png)
![N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14976100.png)
![Ethyl 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14976113.png)
![3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14976115.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976126.png)
